

# BI-7273: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-7273**, a potent and selective dual inhibitor of the bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

## **Chemical Structure and Physicochemical Properties**

**BI-7273**, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of BI-7273



| Property            | Value                                                      | Reference |
|---------------------|------------------------------------------------------------|-----------|
| Molecular Formula   | C20H23N3O3                                                 | [1][2][4] |
| Molecular Weight    | 353.41 g/mol                                               | [1][4]    |
| CAS Number          | 1883429-21-7                                               | [1][2][4] |
| SMILES              | CN(C)CC1=C(OC)C=C(C(C2=<br>C3C=NC=C2)=CN(C)C3=O)C<br>=C1OC | [4][5]    |
| InChI Key           | RBUYFHLQNPJMQM-<br>UHFFFAOYSA-N                            | [1][2]    |
| logP                | 2.0                                                        | [6]       |
| Solubility @ pH 6.8 | >91 μg/mL                                                  | [6]       |
| Solubility @ pH 7   | >86 μg/mL                                                  | [7]       |
| Appearance          | White to off-white solid                                   | [4]       |

## **Pharmacological Properties and In Vitro Activity**

**BI-7273** is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7, demonstrating excellent selectivity against other bromodomain families, particularly the BET family.[7][8]

Table 2: In Vitro Inhibitory Activity of BI-7273



| Target   | Assay       | IC50 (nM) | K_d_ (nM) | Reference |
|----------|-------------|-----------|-----------|-----------|
| BRD9     | AlphaScreen | 19        | -         | [5][6][7] |
| BRD9     | ITC         | -         | 15        | [7]       |
| BRD9     | -           | -         | <1        | [6][7]    |
| BRD7     | AlphaScreen | 117       | -         | [5][6][7] |
| BRD7     | -           | -         | <1        | [6][7]    |
| BRD4-BD1 | AlphaScreen | >100,000  | -         | [7]       |
| CECR2    | DiscoverX   | -         | 88        | [6][7]    |
| CECR2    | ITC         | 187       | -         | [6][7]    |
| FALZ     | DiscoverX   | -         | 850       | [6][7]    |

Table 3: Cellular Activity of **BI-7273** 

| Cell Line | Assay         | EC50 (nM) | Reference |
|-----------|---------------|-----------|-----------|
| EOL-1     | Proliferation | 1400      | [4][9]    |

### **Mechanism of Action and Signaling Pathway**

**BI-7273** exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9. These proteins are components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[7][8] Inhibition of BRD7 and BRD9 by **BI-7273** disrupts the normal function of the SWI/SNF complex, leading to downstream effects on gene transcription.

Recent studies have elucidated a key signaling pathway modulated by **BI-7273**. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10][11] This suggests a potential therapeutic application for **BI-7273** in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]





Click to download full resolution via product page



Caption: **BI-7273** inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway and reduced lipid accumulation.

#### **Pharmacokinetics and ADME Profile**

**BI-7273** exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.[7][8] It demonstrates good oral bioavailability and moderate to high permeability. [7][8]

Table 4: In Vitro ADME Properties of BI-7273

| Parameter                                                         | Value                       | Reference |
|-------------------------------------------------------------------|-----------------------------|-----------|
| Caco-2 Permeability (A->B) @ pH 7.4                               | 1.4 x 10 <sup>-6</sup> cm/s | [7]       |
| Caco-2 Efflux Ratio                                               | 26                          | [7]       |
| Microsomal Stability (% QH, human/mouse/rat)                      | <24 / 56 / <23              | [8]       |
| Plasma Protein Binding (human/mouse/rat)                          | 31% / 44% / 33%             | [6]       |
| CYP Inhibition (IC <sub>50</sub> , μM) (3A4, 2C8, 2C9, 2C19, 2D6) | >50                         | [7]       |

Table 5: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice



| Parameter                   | i.v. Dose (5 mg/kg) | p.o. Dose (20<br>mg/kg) | Reference |
|-----------------------------|---------------------|-------------------------|-----------|
| Clearance (% QH)            | 57                  | -                       | [6]       |
| Vss (L/kg)                  | 1.6                 | -                       | [6]       |
| Mean Residence Time (h)     | 0.5                 | -                       | [6]       |
| t_max_ (h)                  | -                   | 1.7                     | [6]       |
| C_max_ (nM)                 | -                   | 2,970                   | [6]       |
| Oral Bioavailability (F, %) | -                   | 39                      | [6]       |

#### **Experimental Protocols**

Detailed experimental protocols for the assays mentioned in this guide can be found in the primary literature. Below is a summary of the key methodologies.

#### **AlphaScreen Assay**

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to determine the in vitro inhibitory activity of **BI-7273** on BRD7 and BRD9. This beadbased assay measures the interaction between the bromodomain and a biotinylated histone peptide ligand. Inhibition of this interaction by **BI-7273** results in a decrease in the luminescent signal. For detailed assay conditions, refer to the supplementary information in the cited publications.

#### **Isothermal Titration Calorimetry (ITC)**

ITC was employed to measure the direct binding affinity (K\_d\_) of **BI-7273** to the BRD9 bromodomain. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters of the interaction.

#### **Cellular Proliferation Assays**



The effect of **BI-7273** on cell proliferation was assessed using various cancer cell lines, such as the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-Glo assays, can be used to measure cell viability and proliferation after treatment with the compound.

#### In Vivo Mouse Models

For in vivo studies, **BI-7273** was orally dosed to mice to evaluate its pharmacokinetic properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced mouse model of NAFLD and obesity was utilized.[10][11]

#### **Selectivity Profile**

**BI-7273** has been extensively profiled for its selectivity against a broad panel of bromodomains and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains, including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed that besides BRD9 and BRD7, only CECR2 and FALZ showed a K\_d\_ below 1 μM.[6][7] In a screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43% inhibition at a high concentration of 10 μM, with IC<sub>50</sub> values all greater than 3.5 μM.[6][7]

#### Conclusion

**BI-7273** is a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an excellent tool for target validation and for exploring the therapeutic potential of BRD7/9 inhibition in various diseases, including cancer and metabolic disorders. This guide provides a solid foundation for researchers to design and interpret experiments using **BI-7273**. For further details, it is recommended to consult the cited primary literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. allgenbio.com [allgenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. opnme.com [opnme.com]
- 9. BI-7273 | BRD9 inhibitor | Probechem Biochemicals [probechem.com]
- 10. BI-7273 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. BI-7273, a BRD9 inhibitor, reduces lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI-7273: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606094#bi-7273-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com